1-Octanesulfonyl Chloride: A Strategic Reagent for Lipophilic Sulfonylation
1-Octanesulfonyl Chloride: A Strategic Reagent for Lipophilic Sulfonylation
[1]
Executive Summary
1-Octanesulfonyl chloride (CAS 7795-95-1) is a critical electrophilic reagent used to introduce the octylsulfonyl moiety (
This guide moves beyond basic property listing to explore the mechanistic nuances of sulfonylation, providing self-validating protocols for high-yield synthesis and surface engineering.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the physical state and solubility profile of 1-Octanesulfonyl chloride is prerequisite for designing efficient reaction matrices.[1]
Table 1: Physicochemical Specifications
| Property | Value | Context for Application |
| CAS Number | 7795-95-1 | Unique Identifier |
| Molecular Formula | -- | |
| Molecular Weight | 212.74 g/mol | Stoichiometric calculations |
| Boiling Point | 75 °C @ 0.03 mmHg | High vacuum required for distillation |
| Density | 1.087 g/mL @ 25 °C | Denser than water/THF; sinks in biphasic extraction |
| Refractive Index | Purity check via refractometry | |
| Solubility | DCM, THF, Toluene, | Incompatible with aqueous nucleophiles without phase transfer |
| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid and HCl; store under Argon |
Mechanistic Reactivity: The -S Pathway[1]
The reactivity of 1-Octanesulfonyl chloride is governed by the electrophilicity of the sulfur atom.[1] Unlike carbonyl carbons in acyl chlorides, the sulfur atom is hypervalent.[1] The reaction with nucleophiles (amines, alcohols) proceeds via a concerted nucleophilic substitution mechanism (
Mechanistic Causality
-
Nucleophilic Attack: The lone pair of the nucleophile (e.g., primary amine) attacks the sulfur center.[1][3]
-
Transition State: A trigonal bipyramidal transition state is formed where the incoming nucleophile and leaving group (Cl) occupy apical positions.[1]
-
Elimination: The chloride ion is expelled, and the base (TEA or Pyridine) deprotonates the intermediate to yield the stable sulfonamide.[1][3]
Diagram 1: Sulfonylation Mechanism & Pathway
Caption: The
Application in Drug Development: Lipophilic Probes
In medicinal chemistry, 1-Octanesulfonyl chloride is rarely the "warhead" but rather the "anchor."[1] It is used to synthesize sulfonamide bioisosteres of amides to improve metabolic stability and increase half-life.[1]
Strategic Value: The "Octyl Effect"
-
Hydrophobic Interaction: The
chain is ideal for probing deep hydrophobic pockets in enzymes (e.g., proteases or kinases) that accommodate fatty acid-like substrates.[1] -
Permeability: Introducing this moiety can significantly increase the LogP of a lead compound, facilitating passive diffusion across the blood-brain barrier (BBB) or cell membranes.[1]
Protocol: Synthesis of N-Substituted Octanesulfonamides
Standard Operating Procedure (SOP) for SAR Library Generation
Reagents:
-
Substrate: Primary/Secondary Amine (1.0 equiv)[1]
-
Reagent: 1-Octanesulfonyl chloride (1.1 equiv)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add TEA (1.5 mmol) via syringe. Cool the mixture to 0 °C using an ice bath to control the exotherm.
-
Reagent Addition: Add 1-Octanesulfonyl chloride (1.1 mmol) dropwise over 5 minutes. Causality: Slow addition prevents localized overheating and double-sulfonylation side products.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (stain with KMnO4; sulfonyl chlorides are not UV active, but the product might be).[1]
-
Quench & Workup: Quench with 1M HCl (to remove unreacted amine and pyridine salts). Extract with DCM (3x).[1] Wash organic layer with Brine, dry over
.[1] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).
Self-Validation Check:
-
NMR: Look for the disappearance of the N-H peak (if primary amine) and the appearance of the octyl chain signals (
ppm for ).[1] -
MS: Confirm
or .
Application in Material Science: Surface Engineering
1-Octanesulfonyl chloride is a potent agent for modifying amine-functionalized surfaces (e.g., aminosilane-treated glass or silicon).[1] This creates a robust, hydrophobic monolayer via stable sulfonamide bonds, superior to the hydrolytically unstable amide bonds formed by acyl chlorides.
Workflow: Hydrophobic Surface Modification
Diagram 2: Surface Modification Workflow
Caption: Workflow for converting hydrophilic glass into a hydrophobic surface using 1-Octanesulfonyl chloride.
Protocol:
-
Substrate: Clean glass slides with Piranha solution (Caution: Explosive/Corrosive).[1]
-
Amination: Treat with 2% APTES (3-Aminopropyltriethoxysilane) in toluene for 1 hour. Cure at 110 °C.
-
Sulfonylation: Immerse the amine-coated slides in a solution of 1-Octanesulfonyl chloride (10 mM) and TEA (20 mM) in dry Toluene for 12 hours.
-
Validation: Measure Contact Angle. A successful modification will shift the water contact angle from <20° (clean glass) to >90° (hydrophobic).[1]
Handling, Stability, & Safety
Hazard Class: Corrosive (Skin Corr.[1][4] 1B). Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen).
-
Hydrolysis Risk: Reacts violently with water to form 1-octanesulfonic acid and HCl gas.[1]
-
First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then plenty of water.[1]
-
Waste Disposal: Quench excess reagent with dilute NaOH/ice mixture before disposal into halogenated waste streams.[1]
References
-
ChemicalBook. (2023).[1] 1-Octanesulfonyl Chloride Properties and Synthesis. Retrieved from [1]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][5] Direct Conversion of Thiols to Sulfonyl Chlorides. Journal of Organic Chemistry, 74(24), 9287–9291.[1][4] Retrieved from [1]
-
Fisher Scientific. (2021).[1] Safety Data Sheet: 1-Octanesulfonyl chloride. Retrieved from [1]
-
Sigma-Aldrich. (2023).[1] Product Specification: 1-Octanesulfonyl chloride.[1][2][3][4][6][7][8][9] Retrieved from [1]
-
Rad, M. N. S., et al. (2009).[1][5] Mild and Efficient Synthesis of Sulfonamides. Synthesis, 3983-3988.[1][5] Retrieved from [1]
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